1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a difluorocyclopropyl group attached to a cyclobutan-1-amine structure, which is further stabilized as a hydrochloride salt. The unique structural features of this compound make it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride involves several key steps. One common method includes the cyclopropanation of suitable precursors followed by functional group transformations to introduce the amine and hydrochloride functionalities. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the difluorocyclopropyl group .
Industrial production methods typically scale up these laboratory procedures, optimizing reaction conditions to enhance yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl group, often using reagents like sodium azide or thiols to introduce new functional groups.
These reactions are typically carried out under controlled conditions to ensure selectivity and high yields of the desired products .
Scientific Research Applications
1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of 1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often mediated through the formation of stable adducts, which can alter the function of the target molecules and affect various biochemical pathways .
Comparison with Similar Compounds
1-[(2,2-difluorocyclopropyl)methyl]cyclobutan-1-amine hydrochloride can be compared with other fluorinated cyclopropane derivatives, such as:
1,1-Difluorocyclopropane: Similar in structure but lacks the cyclobutan-1-amine moiety, making it less versatile in biological applications.
2,2-Difluorocyclopropylmethanol:
1,1,2,2-Tetrafluorocyclopropane: More heavily fluorinated, leading to different chemical properties and reactivity patterns.
Properties
CAS No. |
2763777-06-4 |
---|---|
Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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